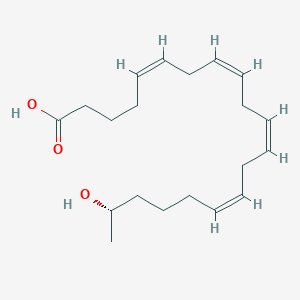

19(S)-Hete

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z,19S)-19-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUXZHQUWPFWPR-DZBJBCEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19(S)-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79551-85-2 | |

| Record name | 19(S)-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Pathways of 19 S Hete

Arachidonic Acid as a Precursor in 19(S)-HETE Formation

Arachidonic acid, an omega-6 polyunsaturated fatty acid, serves as the fundamental precursor for the biosynthesis of a wide array of eicosanoids, including this compound. ontosight.ai The synthesis of 19-HETE from arachidonic acid is a (ω-1)-hydroxylation reaction, where a hydroxyl group is added to the 19th carbon of the arachidonic acid molecule. ontosight.aimdpi.com This conversion is catalyzed by specific cytochrome P450 enzymes. ontosight.ai

Cytochrome P450 Enzymes Mediating this compound Synthesis

The formation of 19-HETE is primarily mediated by a select group of cytochrome P450 enzymes. These heme-containing monooxygenases are crucial in the metabolism of both endogenous and exogenous compounds. mdpi.com The hydroxylation of arachidonic acid by these enzymes leads to the production of various HETEs, with 19-HETE being a prominent product of certain CYP isoforms. reactome.org

Role of CYP2 Family Enzymes (CYP2C, CYP2J Subfamilies)

The CYP2 family of enzymes, particularly the CYP2C and CYP2J subfamilies, are recognized for their role in the hydroxylation of arachidonic acid to form 19-HETE. ontosight.ai While these enzymes are also known for their epoxygenase activity, producing epoxyeicosatrienoic acids (EETs), their contribution to HETE formation is significant. researchgate.netresearchgate.netfrontiersin.org The expression of these enzymes is found in various tissues, including the liver and kidneys, where they contribute to the local production of 19-HETE. ontosight.ai

Contribution of CYP2C19 and CYP2E1 Isoforms

Within the CYP2 family, specific isoforms have been identified as major contributors to 19-HETE synthesis. In humans, CYP2C19 and CYP2E1 are the primary enzymes responsible for the formation of 19-HETE. nih.govfrontiersin.orgmedsciencegroup.com Research has shown that CYP2C19 primarily produces 19-HETE with minimal formation of other HETE isomers. diva-portal.org The alcohol-inducible isoform, CYP2E1, also metabolizes arachidonic acid to 19-HETE. medsciencegroup.com When formed by CYP2E1, the resulting 19-HETE is a mix of approximately 70% of the (S) stereoisomer and 30% of the (R) stereoisomer. caymanchem.com

Involvement of CYP4A and CYP4F Subfamilies

The CYP4A and CYP4F subfamilies are well-known for their ω-hydroxylase activity, primarily producing 20-HETE from arachidonic acid. researchgate.netfrontiersin.org However, they also contribute to the formation of 19-HETE through (ω-1) hydroxylation, although to a lesser extent than their 20-HETE production. mdpi.comresearchgate.netwikipedia.org The ratio of 20-HETE to 19-HETE produced by these enzymes can vary. For example, CYP4A11 hydroxylates arachidonic acid to 20- and 19-HETE at a ratio of approximately 4.7:1. nih.gov

Specificity of CYP2U1 and CYP4F8 in 19-HETE Production

CYP2U1, an enzyme found in the brain and thymus, is capable of metabolizing arachidonic acid to both 19-HETE and 20-HETE. mdpi.comwikipedia.orgnih.gov Similarly, CYP4F8, which is primarily expressed in seminal vesicles, can metabolize arachidonic acid to 19-HETE with little to no concurrent formation of 20-HETE. diva-portal.orgwikipedia.org

Distinction from Other CYP Enzymes in Arachidonic Acid Metabolism (e.g., human CYP2J2)

While several CYP enzymes metabolize arachidonic acid, their primary products can differ significantly. Human CYP2J2, for instance, is predominantly an epoxygenase, converting arachidonic acid into various epoxyeicosatrienoic acids (EETs). researchgate.netresearchgate.netif-pan.krakow.plmdpi.comgenecards.orgresearchgate.net This is in contrast to enzymes like CYP2C19 and CYP2E1, which primarily function as hydroxylases to produce 19-HETE. nih.govfrontiersin.org This distinction highlights the specific and diverse roles that different CYP450 isoforms play in the complex metabolic network of arachidonic acid.

Enzymatic Production of 19-HETE

The following table summarizes the key cytochrome P450 enzymes involved in the biosynthesis of 19-HETE from arachidonic acid and their primary metabolic products.

| Enzyme Family | Specific Isoform | Primary Product(s) from Arachidonic Acid |

| CYP2 | CYP2C19 | 19-HETE nih.govdiva-portal.org |

| CYP2E1 | 19-HETE (70% S, 30% R), 20-HETE medsciencegroup.comcaymanchem.com | |

| CYP2J2 (human) | Epoxyeicosatrienoic acids (EETs) researchgate.netif-pan.krakow.pl | |

| CYP4 | CYP4A Subfamily | 20-HETE, 19-HETE researchgate.netfrontiersin.org |

| CYP4F Subfamily | 20-HETE, 19-HETE researchgate.netfrontiersin.org | |

| CYP4F8 | 19-HETE wikipedia.org | |

| Other | CYP2U1 | 19-HETE, 20-HETE mdpi.comwikipedia.org |

Stereospecificity in 19-HETE Biosynthesis

The formation of 19-HETE from arachidonic acid is a stereospecific process, leading to the production of two distinct enantiomers: this compound and 19(R)-HETE. The specific cytochrome P450 (CYP) isoforms involved in the biosynthesis and the tissue in which it occurs are critical determinants of the resulting enantiomeric ratio.

Enantiomeric Ratio of 19(S)- and 19(R)-HETE from Specific CYP Isoforms (e.g., CYP2E1)

The synthesis of 19-HETE is catalyzed by a subset of cytochrome P450 enzymes. bio-rad.com These enzymes exhibit regio- and stereoselectivity in their hydroxylation of arachidonic acid. mdpi.com While ω-hydroxylases like the CYP4A and CYP4F subfamilies primarily produce 20-HETE, they also generate 19-HETE as a minor product. mdpi.com For instance, human CYP4A11 metabolizes arachidonic acid to 20-HETE and 19-HETE at a ratio of approximately 90:10, respectively. ahajournals.org

Other CYP isoforms are also significant contributors to 19-HETE production. In humans, 19-HETE is primarily synthesized via the CYP2C19 and CYP2E1 pathways. nih.gov Specifically, the alcohol-inducible cytochrome P450 2E1 (CYP2E1) isoform metabolizes arachidonic acid to form a mixture of 19-HETE enantiomers, with a distinct preference for the S-stereoisomer. caymanchem.comcaymanchem.com Studies have shown that when formed by CYP2E1, the resulting 19-HETE consists of approximately 70% this compound and 30% 19(R)-HETE. caymanchem.comcaymanchem.com Other isoforms, such as CYP4F8, can metabolize arachidonic acid to 19-HETE with little to no concurrent 20-HETE formation. wikipedia.org

| CYP Isoform | Products | Enantiomeric/Product Ratio | Reference |

|---|---|---|---|

| CYP2E1 | This compound and 19(R)-HETE | 70% (S) : 30% (R) | caymanchem.comcaymanchem.com |

| CYP4A11 | 20-HETE and 19-HETE | 90% (20-HETE) : 10% (19-HETE) | ahajournals.org |

Organ-Specific Enantiomeric Abundance (e.g., kidney vs. other organs)

The relative amounts of this compound and 19(R)-HETE vary significantly between different organs, reflecting the differential expression and activity of CYP enzymes. In studies using microsomes from various rat organs, significant enantiospecific differences in the formation of 19-HETE have been observed. cdnsciencepub.comnih.govresearchgate.net

Generally, the formation of this compound is predominant over its R-enantiomer in most organs. cdnsciencepub.comnih.govresearchgate.net Research in adult Sprague-Dawley rats demonstrated that this compound was more abundant than 19(R)-HETE in the heart, liver, lung, brain, and small intestine. cdnsciencepub.comnih.govresearchgate.netscholaris.ca The kidney, however, presents a notable exception to this pattern. In the rat kidney, 19-HETE is a major metabolite alongside 20-HETE, but the S enantiomer is not the predominant form as it is in other organs. cdnsciencepub.comresearchgate.net

| Organ (in Rats) | Predominant 19-HETE Enantiomer | Reference |

|---|---|---|

| Heart | This compound | cdnsciencepub.comresearchgate.net |

| Liver | This compound | cdnsciencepub.comresearchgate.net |

| Lung | This compound | cdnsciencepub.comresearchgate.net |

| Brain | This compound | cdnsciencepub.comnih.govresearchgate.net |

| Small Intestine | This compound | cdnsciencepub.comnih.govresearchgate.net |

| Kidney | 19(R)-HETE is more abundant or equally abundant compared to this compound | cdnsciencepub.comnih.govresearchgate.net |

Interplay with Other Arachidonic Acid Metabolic Pathways (e.g., cyclooxygenases, lipoxygenases, phospholipase A2)

The biosynthesis of this compound is part of the complex arachidonic acid (AA) cascade, which includes three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). caymanchem.commdpi.com The process begins when various stimuli activate phospholipase A2 (PLA2), which releases AA from membrane phospholipids (B1166683). caymanchem.commedsciencegroup.com This free AA then becomes a substrate for the COX, LOX, and CYP pathways. caymanchem.com

There is significant crosstalk between these pathways. This compound has been shown to influence the activity of enzymes in the other pathways. For example, studies have demonstrated that this compound can decrease the protein expression of both 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX), as well as cyclooxygenase-2 (COX-2). nih.gov The decrease in 15-LOX protein expression was specifically mediated by the S-enantiomer. nih.gov The initial products of the LOX pathway are hydroperoxyeicosatetraenoic acids (HPETEs), which are then reduced to hydroxyeicosatetraenoic acids (HETEs). nih.gov Specifically, 12-HPETE and 15-HPETE, products of 12-LOX and 15-LOX, can enhance the activity of secreted phospholipase A2 (sPLA2), suggesting a feedback loop where LOX products can amplify the initial release of AA. aai.orgbiotools.eu

The interplay also extends to the precursors. For instance, in macrophages, the activation of Toll-like receptor 4 (TLR4) can lead to the accumulation of the COX-2-derived lipoxin precursor 15-HETE within membrane phospholipids. nih.govpnas.org Subsequent activation of the P2X7 receptor triggers group IVA cytosolic phospholipase A2 to hydrolyze this esterified 15-HETE, which is then converted into bioactive lipoxins by 5-lipoxygenase. nih.govpnas.org This demonstrates a sophisticated level of regulation where products from one pathway can be stored and later utilized by another.

Subsequent Metabolism of 19-HETE by HETE Dehydrogenases

Following its formation, 19-HETE can undergo further metabolism. HETEs can be oxidized by various dehydrogenases to form oxoeicosatetraenoic acids (oxo-ETEs). nih.gov This conversion represents a significant step in the metabolic cascade of arachidonic acid. While specific dehydrogenases for 19-HETE are not extensively detailed, the general pathway for HETEs involves this oxidative step. For example, the cytochrome P450 product 12R-HETE is known to be oxidized by a dehydrogenase. nih.gov Similarly, hydroxylated fatty acids can be sequentially metabolized by alcohol and aldehyde dehydrogenases to form dicarboxylic acids. medsciencegroup.com In cerebral microvessels, 20-HETE is converted to its corresponding carboxylic acid, 20-COOH-AA, a reaction catalyzed by alcohol dehydrogenase (ADH), primarily ADH4. mdpi.com This suggests a common metabolic fate for terminal and subterminal HETEs, including 19-HETE, through oxidation by dehydrogenases.

Cellular and Molecular Mechanisms of Action of 19 S Hete

Receptor-Mediated Signaling

Identification of the Prostacyclin (IP) Receptor as a Primary Target

Research has identified the prostacyclin (IP) receptor as a primary mediator of 19(S)-HETE's effects. nih.govresearchgate.netmedchemexpress.commedchemexpress.eu Studies utilizing systematic siRNA-mediated knockdown of G-protein coupled receptors (GPCRs) in human megakaryoblastic leukemia cells (MEG-01) revealed that the IP receptor was essential for the cellular response to this compound. nih.gov Heterologous expression of the human IP receptor in COS-1 cells further confirmed that this compound directly activates this receptor. nih.govresearchgate.net This indicates that this compound functions as an orthosteric agonist of the IP receptor. researchgate.netmedchemexpress.com

Agonist Activity and Binding Affinity to IP Receptor (EC50 values)

This compound demonstrates agonist activity at the IP receptor, leading to downstream signaling events. Studies in MEG-01 cells show that this compound induces a concentration-dependent accumulation of cAMP with an EC50 value of 520 nM. nih.govmedchemexpress.com When the human IP receptor was heterologously expressed in COS-1 cells, this compound activated the receptor in a concentration-dependent manner with an EC50 of 567 nM. nih.govresearchgate.netmedchemexpress.commedchemexpress.com This potency is consistent with the effects observed in MEG-01 cells. researchgate.net Furthermore, this compound has been shown to displace 3H-iloprost, a stable analog of prostacyclin, from the IP receptor in COS-1 cells, indicating competitive binding to the same domain as iloprost (B1671730) and likely PGI2. umich.edu The binding affinity, represented by a Ki value, was determined to be 660 nM. medchemexpress.com

| Cell Line | IP Receptor Expression | Assay Type | EC50 (nM) | Ki (nM) |

| MEG-01 | Endogenous | cAMP Accumulation | 520 | N/A |

| COS-1 | Heterologously Expressed | cAMP Accumulation | 567 | N/A |

| COS-1 | Heterologously Expressed | 3H-Iloprost Displacement | N/A | 660 |

Downstream Signaling Cascades: cAMP Accumulation and G-protein Involvement (Gs)

Activation of the IP receptor by this compound leads to the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.netmedchemexpress.com This effect is concentration-dependent and is insensitive to pharmacological inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, indicating a direct interaction with the receptor rather than involvement of prostaglandin (B15479496) synthesis. nih.govumich.edu The signaling cascade initiated by this compound through the IP receptor requires the expression of the G-protein Gs. nih.gov The IP receptor is known to be coupled to Gs proteins, which, upon activation, stimulate adenylyl cyclase, leading to increased cAMP levels. medsciencegroup.com This Gs-mediated increase in cAMP is a key downstream signaling event responsible for many of the biological effects of IP receptor activation, such as vasorelaxation and inhibition of platelet aggregation. nih.govmedchemexpress.commedsciencegroup.com

Interaction with Other Eicosanoid Signaling Pathways

Endogenous Antagonism of 20-Hydroxyeicosatetraenoic Acid (20-HETE)

This compound has been shown to interact with the signaling pathway of 20-hydroxyeicosatetraenoic acid (20-HETE), another eicosanoid metabolite of arachidonic acid produced by CYP450 enzymes, primarily the CYP4A and CYP4F subfamilies. wikipedia.orgimrpress.comtandfonline.com While 20-HETE is known for its vasoconstrictor effects and role in increasing vascular tone, 19-HETE (including the (S) stereoisomer) can act as an antagonist to some of these effects. medsciencegroup.comimrpress.comphysiology.orgnih.gov Specifically, this compound has been shown to stimulate volume transport in rabbit proximal straight tubules, opposing the inhibitory effect of 20-HETE on transport in this segment. caymanchem.comphysiology.orgjst.go.jp This suggests that endogenous 20-HETE may tonically suppress transport, and this compound can counteract this suppression. physiology.org Studies investigating the effects on renal preglomerular microvessels have also indicated that this compound can antagonize the vasoconstrictor response induced by 20-HETE. physiology.org

Differential Stereoisomer Activity in Antagonism (e.g., 19(R)-HETE vs. This compound on 20-HETE effects)

While both this compound and its stereoisomer 19(R)-HETE are potent vasodilators of renal preglomerular vessels, their activity in antagonizing 20-HETE effects can differ. caymanchem.comcaymanchem.com Research indicates that 19(R)-HETE is a more effective antagonist of 20-HETE-induced vasoconstriction in renal arterioles compared to this compound. caymanchem.comphysiology.org At a concentration of 1 µM, 19(R)-HETE can completely block 20-HETE-induced vasoconstriction, whereas this compound is reported to be inactive in this specific antagonistic effect. caymanchem.com This differential activity highlights the importance of stereochemistry in the interaction with 20-HETE signaling pathways. However, other studies evaluating the antagonism of 20-HETE-induced vascular sensitization in rat renal preglomerular microvessels have shown that both 19(S)- and 19(R)-HETE can act as moderate antagonists, with 19(R)-HETE being slightly more potent in this context. nih.gov Furthermore, 19(R)-HETE has been shown to competitively antagonize the effect of 20-HETE on reducing NO production and increasing superoxide (B77818) in endothelial cells, while this compound did not affect NO or superoxide production in these specific experiments. physiology.orgnih.gov

Enzymatic Modulation

19(S)-Hydroxyeicosatetraenoic acid (this compound), an endogenous metabolite of arachidonic acid, has been identified as a modulator of enzymatic activity, particularly demonstrating significant interaction with members of the cytochrome P450 (CYP) superfamily. nih.govualberta.ca A key enzymatic target for this compound is Cytochrome P450 1B1 (CYP1B1). nih.govualberta.canih.govualberta.caresearchgate.netnih.govresearchgate.net This interaction is notable due to the role of CYP1B1 in metabolizing various endogenous and exogenous compounds, including the conversion of arachidonic acid into potentially cardiotoxic mid-chain hydroxyeicosatetraenoic acids (HETEs). nih.govresearchgate.netportlandpress.comcdnsciencepub.comresearchgate.net The ability of this compound to modulate CYP1B1 activity highlights a potential mechanism by which this lipid mediator exerts its biological effects. nih.govualberta.caualberta.caresearchgate.net

Enantioselective Inhibition of Cytochrome P450 1B1 (CYP1B1)

Research has demonstrated that 19-HETE exhibits enantioselective inhibitory activity towards human recombinant CYP1B1. nih.govualberta.canih.govualberta.caresearchgate.netresearchgate.netfrontiersin.org Specifically, the (S)-enantiomer, this compound, is a more potent inhibitor of CYP1B1 catalytic activity compared to its stereoisomer, 19(R)-HETE. nih.govualberta.caresearchgate.net This enantioselective difference in potency has been observed in studies utilizing assays such as the 7-ethoxyresorufin (B15458) O-deethylation (EROD) assay, a common method for measuring CYP1B1 activity. nih.govresearchgate.net

Detailed research findings support the differential inhibitory strength of the two enantiomers. Studies have reported inhibition constant (Kᵢ) values that illustrate the higher potency of this compound. For instance, one study reported Kᵢ values of 37.3 nM for this compound and 89.1 nM for 19(R)-HETE against human recombinant CYP1B1 activity. nih.govresearchgate.net These data indicate that a lower concentration of the (S)-enantiomer is required to achieve the same level of inhibition as the (R)-enantiomer, confirming the enantioselective nature of the inhibition. nih.govresearchgate.net

| Compound | Kᵢ (nM) for Human Recombinant CYP1B1 (EROD assay) | Reference |

| This compound | 37.3 | nih.govresearchgate.net |

| 19(R)-HETE | 89.1 | nih.govresearchgate.net |

Data represents Kᵢ values demonstrating the enantioselective inhibition of human recombinant CYP1B1 by this compound and 19(R)-HETE.

This enantioselectivity underscores the specificity of the interaction between this compound and the active site or regulatory regions of the CYP1B1 enzyme. nih.govresearchgate.net

Mechanism of CYP1B1 Inhibition (Noncompetitive)

Investigations into the kinetic mechanism by which this compound inhibits CYP1B1 have identified it as a noncompetitive inhibitor. nih.govualberta.canih.govualberta.caresearchgate.netresearchgate.netacs.org Noncompetitive inhibition occurs when an inhibitor binds to an enzyme at a site distinct from the active site, leading to a decrease in the maximum reaction rate (Vmax) of the enzyme, without affecting the enzyme's affinity for its substrate (Km). nih.gov

The identification of this compound as an endogenous noncompetitive inhibitor of CYP1B1 was a notable finding, suggesting a physiological role for this lipid mediator in regulating CYP1B1 activity. nih.gov This mechanism of inhibition is distinct from competitive inhibition, where the inhibitor directly competes with the substrate for the same binding site. nih.gov The noncompetitive mechanism implies that even high concentrations of the substrate cannot fully overcome the inhibitory effect of this compound. nih.gov

Physiological and Pathophysiological Roles of 19 S Hete: Mechanistic Insights

Cardiovascular System Homeostasis

19(S)-HETE is involved in maintaining cardiovascular homeostasis through its effects on vascular tone, platelet aggregation, and cardiac hypertrophy.

Vasorelaxation and Modulation of Vascular Tone

This compound acts as a potent vasodilator researchgate.netcaymanchem.commedsciencegroup.comresearchgate.net. Its vasorelaxant effects are primarily mediated by the activation of the prostacyclin (IP) receptor researchgate.netnih.govresearchgate.netmedchemexpress.com. Studies have shown that this compound can concentration-dependently activate the IP receptor, leading to increased intracellular cAMP levels researchgate.netnih.gov. This activation contributes to the relaxation of isolated vascular segments, such as mouse mesenteric arteries and thoracic aortas nih.govresearchgate.net. The vasorelaxant activity of this compound is not affected by inhibitors of COX-1/2 enzymes but is dependent on the presence of the IP receptor nih.gov.

Regulation of Platelet Aggregation

This compound inhibits platelet aggregation researchgate.netnih.govmedsciencegroup.comfrontiersin.orgumich.edu. This inhibitory effect is also mediated through the activation of the prostacyclin (IP) receptor researchgate.netnih.govumich.edu. Pretreatment of platelets with this compound has been shown to block thrombin-induced platelet aggregation in mice, an effect that is absent in platelets from mice lacking the IP receptor nih.govumich.edu. This mechanism involves this compound acting as an orthosteric agonist for the IP receptor, displacing the binding of ligands like iloprost (B1671730) researchgate.netnih.govmedchemexpress.com.

Protective Effects in Cardiac Hypertrophy Models

Research indicates that 19-HETE, particularly the S-enantiomer, offers protective effects against cardiac hypertrophy caymanchem.commedsciencegroup.com. Studies in human cardiomyocytes have shown that 19-HETE can decrease the expression of genes associated with cardiac hypertrophy, with these findings largely attributed to the S-enantiomer researchgate.net. Both 19(R)-HETE and this compound have been shown to protect against angiotensin II-induced cellular hypertrophy in cardiomyocyte cell lines nih.gov.

Role in Angiotensin II-Induced Cellular Hypertrophy (Ang II-cell hypertrophy)

This compound plays a protective role against angiotensin II (Ang II)-induced cellular hypertrophy caymanchem.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govualberta.caualberta.ca. The S-enantiomer of 19-HETE has been reported to be more active than the R-enantiomer in protecting against Ang II-induced cellular hypertrophy frontiersin.orgnih.govfrontiersin.org. This protective effect involves several mechanisms, including decreasing the levels of cardiotoxic mid-chain HETEs, inhibiting the catalytic activity of CYP1B1, and decreasing the protein expression of lipoxygenase (LOX) and cyclo-oxygenase-2 (COX-2) enzymes nih.govualberta.caualberta.ca. Specifically, this compound has been shown to selectively decrease the level of 5-HETE and is the only enantiomer to decrease 15-LOX protein expression nih.gov. Studies using compounds that induce CYP1A1, an enzyme that produces this compound, have demonstrated attenuation of Ang II-induced cardiac hypertrophy, further highlighting the protective role of this compound nih.govresearchgate.net.

Renal System Function

This compound also influences renal system function, particularly through its interaction with 20-HETE.

Modulation of Renal Vasoconstriction via 20-HETE Antagonism

In the renal system, this compound can function as an endogenous antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE) caymanchem.commedsciencegroup.comfrontiersin.orgfrontiersin.orgphysiology.orgnih.gov. 20-HETE is a potent renal vasoconstrictor physiology.orgimrpress.comwikipedia.orgjst.go.jpmdpi.com. This compound has been shown to block the vasoconstrictor response to 20-HETE in renal arterioles frontiersin.orgfrontiersin.orgphysiology.org. While both 19(S)- and 19(R)-HETE are potent vasodilators of renal preglomerular vessels, 19(R)-HETE at a concentration of 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles, whereas this compound remains inactive in this specific antagonistic capacity at that concentration caymanchem.com. However, other studies indicate that 19-HETE generally opposes many of the physiological actions of 20-HETE, including its effects on endothelial dysfunction and sensitization of renal arterioles towards vasoconstrictors nih.gov. Beyond vascular effects, this compound also stimulates renal sodium-potassium ATPase activity and volume absorption in the rabbit proximal straight tubule caymanchem.comphysiology.org.

Stimulation of Renal Sodium-Potassium ATPase Activity

This compound has been identified as a potent stimulator of renal sodium-potassium ATPase (Na+-K+-ATPase) activity. lipidmaps.orgcaymanchem.comcaymanchem.comesmed.org Na+-K+-ATPase is a crucial enzyme located in the basolateral membrane of renal tubular cells, responsible for actively transporting sodium ions out of the cells and potassium ions into the cells. This activity is fundamental for maintaining electrochemical gradients and driving the reabsorption of sodium and water in the kidney. Studies have shown that this compound can enhance the activity of this pump in renal tissue. lipidmaps.orgcaymanchem.comcaymanchem.comesmed.org This stimulation contributes to increased sodium reabsorption in the renal tubules.

Impact on Volume Absorption in Renal Proximal Tubules

In addition to stimulating Na+-K+-ATPase, this compound also impacts volume absorption in the renal proximal tubules. The proximal tubule is a major site of solute and water reabsorption in the kidney. Research using isolated rabbit proximal straight tubules has demonstrated that this compound in the bathing solution stimulates volume transport. caymanchem.comphysiology.orgnih.gov This effect is consistent with its ability to enhance Na+-K+-ATPase activity, as increased sodium transport provides the driving force for water reabsorption. The stimulation of volume absorption by this compound suggests a role in regulating fluid balance within the kidney. caymanchem.comphysiology.orgnih.govnih.gov

Liver System Function

The liver is another organ where 19-HETE is produced, primarily through the activity of CYP2E1. medsciencegroup.commedsciencegroup.com Its roles in liver function, particularly in the context of metabolic dysfunction and chronic liver disease, are becoming increasingly evident.

Mechanistic Role in Metabolic Dysfunction-associated Steatotic Liver Disease (MASLD) Progression

During the progression of Metabolic Dysfunction-associated Steatotic Liver Disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), arachidonic acid is metabolized by enzymes like CYP2E1 and CYP4A11 to produce 19-HETE and 20-HETE, respectively. medsciencegroup.commedsciencegroup.comresearchgate.net While the precise mechanistic role of this compound in MASLD progression is still being elucidated, changes in its levels relative to other eicosanoids, such as 20-HETE, appear to be significant. medsciencegroup.commedsciencegroup.comresearchgate.net Some research suggests that during MASLD progression, the level of 19-HETE may decrease while 20-HETE increases, indicating that the balance between these metabolites is important in the disease process. medsciencegroup.com Further research is needed to fully understand the specific pathways and interactions through which this compound influences MASLD development and progression.

Opposing Roles with 20-HETE in Chronic Liver Disease Contexts

19-HETE and 20-HETE, both metabolites of arachidonic acid, often exhibit opposing roles in the context of chronic liver disease (CLD). medsciencegroup.commedsciencegroup.com While 20-HETE is frequently associated with vasoconstrictive effects and has been implicated in the progression of liver fibrosis and portal hypertension, 19-HETE is known to have vasodilatory properties. medsciencegroup.commedsciencegroup.com This suggests a potential counterbalancing effect of 19-HETE against some of the detrimental actions of 20-HETE in the liver. medsciencegroup.commedsciencegroup.com For instance, 19-HETE is a potent prostacyclin receptor agonist, which can inhibit platelet aggregation and induce vasodilation. medsciencegroup.commedsciencegroup.com This contrasts with the vasoconstrictive actions attributed to 20-HETE in the portal circulation. medsciencegroup.com The interplay between these two eicosanoids and their respective effects on vascular tone and cellular processes likely contributes to the complex pathophysiology of CLD.

Inflammatory Processes

The involvement of this compound in inflammatory processes is complex, exhibiting a dual nature depending on the context.

Dual Role in Inflammation: Pro-inflammatory vs. Anti-inflammatory (via 20-HETE antagonism)

19-HETE may play a dual role in inflammation. frontiersin.orgnih.govresearchgate.net In certain conditions, such as chronic kidney disease, 19-HETE might exhibit pro-inflammatory characteristics. frontiersin.orgnih.govresearchgate.net However, it can also act as an anti-inflammatory mediator, particularly by antagonizing the effects of 20-HETE-induced inflammation. frontiersin.orgnih.govresearchgate.net 20-HETE is widely recognized for its pro-inflammatory actions, participating in processes stimulated by cytokines and promoting the production of inflammatory mediators. frontiersin.orgnih.gov By counteracting the effects of 20-HETE, this compound may help to modulate or dampen inflammatory responses. frontiersin.orgnih.govresearchgate.net This antagonistic relationship highlights the intricate balance of eicosanoid signaling in regulating inflammation.

Implications in Chronic Kidney Disease-associated Inflammation

19-HETE, which includes the 19(S) stereoisomer, has been suggested to play a role in chronic kidney disease (CKD). Research indicates that 19-HETE may have a pro-inflammatory function in CKD. frontiersin.orgresearchgate.net However, it is also posited to act as an anti-inflammatory mediator by antagonizing inflammation induced by 20-HETE. frontiersin.orgresearchgate.net Proximal straight tubules in the kidney are known to convert arachidonic acid (AA) to 20-HETE and this compound via ω-hydroxylase enzymes. nih.gov

Other Mechanistic In Vitro/In Vivo Model Findings

Studies utilizing various in vitro and in vivo models have shed light on other potential roles and mechanisms of this compound.

Influence on Cerebral Vascular Tone

While 20-HETE is recognized as a potent vasoconstrictor in the cerebral circulation and plays a role in regulating cerebral vascular tone and autoregulation of cerebral blood flow, the specific influence of this compound on cerebral vascular tone is less extensively documented in the provided search results. imrpress.comphysiology.orgjst.go.jp However, 19-HETE is generally described as a vasodilator, opposing the vasoconstrictor function of 20-HETE. medsciencegroup.com

Potential as a Counterbalance in Ischemia/Reperfusion Injury Models

19-HETE has been investigated for its potential role in ischemia/reperfusion (I/R) injury models. While some studies on cardiac ischemia/reperfusion injury did not show improvement in functional recovery with 19-HETE administration, other research suggests that 19(R)-HETE, a stereoisomer of this compound, can competitively antagonize the inhibition of nitric oxide production caused by 20-HETE in endothelial cells. nih.govphysiology.orgoup.com This suggests a potential counterbalance role for certain 19-HETE stereoisomers against the effects of 20-HETE in the context of I/R injury, although the specific role of this compound as a counterbalance requires further clarification based on the provided information.

Interactions with Angiotensin II-Induced Hypertension Mechanisms

This compound has been reported to be more active than 19(R)-HETE in counteracting angiotensin II (Ang II)-induced cell hypertrophy. frontiersin.orgresearchgate.netfrontiersin.org Ang II is known to stimulate the production of 20-HETE, which contributes to its vasoconstrictor and pressor actions. ahajournals.orgresearchgate.net 19-HETE, by acting as an endogenous antagonist of 20-HETE, can mediate renal vasodilation by blocking the vasoconstriction induced by 20-HETE. frontiersin.orgfrontiersin.org This suggests that this compound may play a protective role by opposing some of the effects of Ang II, particularly those mediated by 20-HETE.

Absence of Direct Effect on Nitric Oxide and Superoxide (B77818) Production

In studies examining the effects of HETEs on endothelial cells, 19-HETE did not directly affect nitric oxide (NO) or superoxide production. nih.govphysiology.org This contrasts with 20-HETE, which has been shown to reduce NO release and increase superoxide production, contributing to endothelial dysfunction. nih.govphysiology.org However, as mentioned earlier, 19(R)-HETE was found to competitively antagonize the effect of 20-HETE on NO production. nih.govphysiology.orgresearchgate.net While this compound itself may not directly influence NO or superoxide, its interaction with 20-HETE pathways could indirectly impact the balance of these molecules.

Role in Lipid Homeostasis

Interactive Data Tables:

Based on the provided text, specific quantitative data suitable for interactive tables is limited. However, we can summarize some comparative effects mentioned:

| Compound | Effect on Ang II-induced cell hypertrophy | Effect on Renal Na+-K+-ATPase | Effect on Proximal Straight Tubule Volume Transport | Direct Effect on NO Production | Direct Effect on Superoxide Production |

| This compound | More active than 19(R)-HETE frontiersin.orgresearchgate.netfrontiersin.org | Stimulatory researchgate.netcaymanchem.comphysiology.org | Stimulatory physiology.org | No direct effect nih.govphysiology.org | No direct effect nih.govphysiology.org |

| 19(R)-HETE | Less active than this compound frontiersin.orgresearchgate.netfrontiersin.org | Not stimulatory researchgate.net | Not explicitly mentioned | No direct effect nih.govphysiology.org | No direct effect nih.govphysiology.org |

| 20-HETE | Not applicable (antagonized by 19-HETE) | Inhibitory physiology.org | Inhibitory (when endogenous production inhibited) physiology.org | Reduces NO release nih.govphysiology.org | Increases superoxide production nih.govphysiology.org |

Note: This table is generated based on the direct comparisons and effects mentioned in the provided text snippets. A comprehensive understanding would require synthesizing data from a wider range of studies.

Analytical Methodologies and Research Tools for 19 S Hete Investigation

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of eicosanoid analysis, enabling the separation of these structurally similar molecules. The enzymatic production of HETEs is highly enantiospecific, necessitating methods that can differentiate and quantify specific enantiomers. researchgate.netnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and specific quantification of HETEs, including 19(S)-HETE, in various biological samples. chapman.edunih.gov This method offers high specificity and sensitivity, allowing for the simultaneous measurement of numerous structurally similar eicosanoids in a single analytical run. chapman.edu

The general workflow involves an initial extraction of lipids from the biological matrix, often using solid-phase extraction (SPE). nih.gov The extracted analytes are then separated chromatographically, typically using a reversed-phase column like a C18 column. nih.govthermofisher.com Detection is achieved by a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. shimadzu.comresearchgate.net In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored for quantification. mdpi.com This two-stage mass filtering significantly enhances selectivity and reduces background noise. Method packages containing optimized MRM parameters and retention times for hundreds of lipid mediators, including this compound, are commercially available, streamlining the analytical process. shimadzu.comshimadzu.com

Table 1: Example LC-MS/MS Parameters for HETE Profiling This table is for illustrative purposes and parameters can vary based on the specific instrument and method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Biological Matrix | Reference |

|---|---|---|---|---|

| 19-HETE | 319.2 | 151.1 | Rat Liver | chapman.edu |

| 20-HETE | 319.2 | 275.1 | Rat Brain Tissue | nih.govresearchgate.net |

| 15-HETE | 319.2 | 219.1 | Human Plasma | nih.gov |

| 12-HETE | 319.2 | 179.1 | Human Plasma | nih.gov |

| 5-HETE | 319.2 | 115.1 | Human Plasma | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification of HETE isomers prior to structural analysis or for use in biological assays. The separation of positional isomers, such as 19-HETE and 20-HETE, is critical as they can possess different biological activities. While reversed-phase HPLC can be used, it often provides poor resolution for ω- and (ω-1)-hydroxylated fatty acids like 19-HETE and 20-HETE. researchgate.net

For this reason, normal-phase HPLC is frequently employed for the preparative separation of these isomers. researchgate.netescholarship.org For instance, a mixture of 19- and 20-HETE can be effectively separated using a semipreparative normal-phase column, allowing for the collection of pure individual isomer fractions. researchgate.net The purity and identity of these collected fractions are then typically confirmed by subsequent LC-MS/MS and NMR analysis. researchgate.netescholarship.org

Table 2: Example HPLC Methods for HETE Isomer Purification

| HPLC Mode | Stationary Phase | Mobile Phase Example | Isomers Separated | Reference |

|---|---|---|---|---|

| Normal-Phase | Silica | Hexane/Isopropanol/Acetic Acid | 19-HETE and 20-HETE | researchgate.net |

| Reversed-Phase | C18 (ODS) | Acetonitrile/Water/Acetic Acid | Multiple HETE positional isomers (5-, 12-, 15-HETE) | nih.govahajournals.org |

Distinguishing between enantiomers, such as this compound and 19(R)-HETE, is crucial because their biological activities can differ significantly. Chiral chromatography is the definitive method for this purpose. chapman.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. rsc.org

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of HETEs. chapman.edusci-hub.se For example, columns like Chiralcel and Chiralpak, which are derivatized with selectors such as tris(3,5-dimethylphenylcarbamate), have demonstrated excellent resolving ability for various HETE enantiomers. nih.govnih.gov Modern methods often employ ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particle-based CSPs, which allows for rapid and high-resolution separation of enantiomeric pairs. researchgate.netnih.gov These chiral LC systems can be directly coupled to mass spectrometers (LC-MS), often using electrospray ionization (ESI) or electron capture atmospheric pressure chemical ionization (ECAPCI), to provide sensitive and specific quantification of individual enantiomers in complex biological samples. researchgate.netmdpi.comnih.gov

Table 3: Common Chiral Stationary Phases for HETE Enantioseparation

| Chiral Selector Type | Example Commercial Name | HETE Enantiomers Resolved | Reference |

|---|---|---|---|

| Derivatized Cellulose | Chiralcel OB / OB-H | 8-HETE, 11-HETE, 12-HETE, 15-HETE | sci-hub.se |

| Derivatized Amylose | Chiralpak IA-U / AD-H | 5-HETE, 12-HETE, 15-HETE and other oxylipins | nih.govnih.gov |

| Derivatized Phenylglycine | (R)-(-)-N-3,5-dinitrobenzoylphenylglycine (DNBPG) | General HETEs | capes.gov.br |

High-Performance Liquid Chromatography (HPLC) for Isomer Purification

Spectroscopic and Structural Elucidation Methods

While chromatography separates components of a mixture, spectroscopy provides detailed information about molecular structure, which is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of purified compounds like this compound. omicsonline.orgmsu.edu After a HETE isomer is purified, typically by HPLC, NMR analysis confirms its chemical structure. researchgate.net

Both one-dimensional (1D) techniques, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) techniques are employed. omicsonline.orgresearchgate.net ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the structure of the carbon backbone. nih.gov For complex molecules, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms, confirming the position of the hydroxyl group and the geometry of the double bonds. omicsonline.orglibretexts.org The structural and purity confirmation of HETE isomers by NMR is a critical step following their isolation. researchgate.net

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are fundamental for investigating the biological activities and underlying molecular mechanisms of this compound in a controlled setting. By applying purified this compound to specific cell types, researchers can observe its effects on cellular processes such as proliferation, signaling, and gene expression.

For example, bovine coronary artery endothelial cells have been used to study the synthesis of various HETEs and epoxyeicosatrienoic acids (EETs). nih.gov Such studies have shown that these cells can produce a range of HETEs, including 12(S)-HETE and 15(S)-HETE, suggesting the presence of specific lipoxygenase enzymes. nih.gov Cell lines can also be engineered to express specific enzymes, such as 15-lipoxygenase-1, to study the metabolism of arachidonic acid into products like 15(S)-HETE and its subsequent conversion to other metabolites. mdpi.com These models allow for detailed time-course analyses and mechanistic investigations into the pathways regulated by specific HETE stereoisomers. mdpi.com

Table 4: Examples of In Vitro Cell Models in HETE Research

| Cell Line/Type | Origin | Research Focus/Finding Related to HETEs | Reference |

|---|---|---|---|

| Bovine Coronary Artery Endothelial Cells | Bovine | Studied endogenous synthesis of HETEs (12(S)-, 15(S)-, 11(R)-HETE) and EETs from arachidonic acid. | nih.gov |

| R15L Cells (transfected) | Human | Engineered to express 15-lipoxygenase-1 to study the metabolism of arachidonic acid to 15(S)-HETE and 15-oxo-ETE. | mdpi.com |

| Rabbit Proximal Straight Tubule Cells | Rabbit | Used to investigate the effect of this compound on renal Na+-K+-ATPase and volume absorption. | caymanchem.com |

Use of Human Cell Lines (e.g., MEG-01, COS-1, AC16)

Human cell lines are crucial for studying the cellular and molecular effects of this compound in a controlled environment.

MEG-01: This human megakaryoblastic leukemia cell line has been instrumental in identifying the receptor for this compound. plos.org Studies have shown that this compound induces a concentration-dependent increase in cyclic AMP (cAMP) in MEG-01 cells, with an EC50 of 520 nM. plos.org This effect is specific to the (S)-enantiomer, as 19(R)-HETE is inactive at concentrations up to 10 μM. plos.org The signaling pathway involves the Gs-protein, and importantly, is independent of cyclooxygenase (COX) activity. plos.org The specific response of MEG-01 cells to this compound, which was not observed in other cell lines like human umbilical vein endothelial cells (HUVECs), allowed for the identification of the prostacyclin (IP) receptor as the mediator of its effects through systematic siRNA-mediated gene silencing. plos.org

COS-1 and COS-7: These cell lines, derived from monkey kidneys, are often used in receptor studies due to their high transfection efficiency. In the context of related eicosanoids, COS-7 cells have been used to demonstrate that metabolites like 20-hydroxy-eicosapentaenoic acid (20-OH EPA) and 22-hydroxy-docosahexaenoic acid (22-OH DHA) can activate peroxisome proliferator-activated receptor alpha (PPARα). nih.gov While direct studies with this compound in these specific cell lines are not detailed in the provided context, their general utility in receptor-binding and activation assays makes them relevant tools for investigating this compound's signaling pathways.

AC16: This human cardiac muscle cell line is valuable for studying the cardiac-specific effects of various compounds. While direct research on this compound using AC16 cells is not specified in the provided information, the known cardiovascular effects of this compound, such as its protective role against angiotensin II-induced cardiac hypertrophy, suggest that cell lines like AC16 would be highly relevant for mechanistic studies. nih.gov

Table 1: Human Cell Lines in this compound Research

| Cell Line | Cell Type | Key Application in this compound Research |

| MEG-01 | Human megakaryoblastic leukemia | Identification of the prostacyclin (IP) receptor as the mediator of this compound's effects through cAMP accumulation assays. plos.org |

| COS-1/COS-7 | Monkey kidney fibroblast-like | General use in receptor binding and activation studies for related eicosanoids. nih.gov |

| AC16 | Human cardiac muscle | Potential for studying the direct cardiac effects of this compound. |

| HUVEC | Human umbilical vein endothelial cells | Used as a non-responsive control to MEG-01 cells to narrow down potential receptors for this compound. plos.org |

Primary Cell Isolations (e.g., isolated mouse platelets, primary cardiomyocytes)

Primary cells, isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines.

Isolated Mouse Platelets: Research has demonstrated that this compound inhibits thrombin-induced aggregation of isolated murine platelets. plos.org This effect is mediated through the IP receptor, as it is absent in platelets isolated from mice lacking this receptor. plos.org This finding is consistent with the cAMP-elevating effects of this compound, which is a known mechanism for platelet inhibition. plos.org

Primary Cardiomyocytes: The isolation of primary cardiomyocytes from neonatal mice and rats is a common technique to study cardiac biology. thermofisher.comharvardapparatus.com These cells are used to investigate the direct effects of various factors on cardiomyocyte growth, contractility, and survival. researchgate.netmdpi.com Given that this compound has been shown to protect against cardiac hypertrophy, studies using primary cardiomyocytes are essential to elucidate the direct cellular mechanisms underlying this cardioprotective effect. nih.gov For example, research has shown that the (S)-enantiomer of 19-HETE has a more potent protective effect against angiotensin II-induced cardiac hypertrophy in an in vitro model than the (R)-enantiomer. scholaris.ca

Organ-Specific Microsome Preparations

Microsomes, which are vesicles formed from the endoplasmic reticulum, are rich in drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes that synthesize this compound. nih.gov

Renal and Hepatic Microsomes: Studies using microsomes from the kidney and liver of rats and rabbits have been crucial in identifying the specific CYP enzymes responsible for this compound production. nih.govresearchgate.net For instance, research has shown that CYP2E1, an alcohol-inducible enzyme, metabolizes arachidonic acid to 19-HETE and 18-HETE in both renal and hepatic microsomes. nih.gov Specifically, the 19-HETE produced was found to be a mixture of 70% this compound and 30% 19(R)-HETE. nih.gov Furthermore, studies with mouse renal microsomes have identified 19-HETE and 20-HETE as the primary metabolites of arachidonic acid. ahajournals.org

Organ-Specific Differences: Investigations using microsomes from various rat organs, including the heart, liver, kidney, lung, intestine, and brain, have revealed significant organ- and sex-specific differences in the formation of HETE enantiomers. scholaris.caresearchgate.net For example, this compound was found to be more abundant than 19(R)-HETE in all tested organs except for the kidney. researchgate.net These findings highlight the importance of using organ-specific preparations to understand the localized production and function of this compound.

Table 2: Organ-Specific Microsome Findings for 19-HETE

| Organ | Key Findings Regarding 19-HETE Formation |

| Kidney | Major site of 19-HETE and 20-HETE production. diva-portal.org In some species, 19(R)-HETE is more abundant than this compound. researchgate.net CYP2E1 contributes to 19-HETE formation. nih.gov |

| Liver | Significant production of 19-HETE via CYP2E1. nih.gov Antibody inhibition studies confirmed the role of CYP2E1 in 19-HETE formation. nih.gov |

| Heart, Lung, Intestine, Brain | This compound is generally more abundant than 19(R)-HETE in these organs. researchgate.net |

Molecular Biology and Genetic Manipulation Techniques

Modern molecular biology techniques have revolutionized the study of this compound by allowing for precise manipulation of the genes involved in its synthesis and signaling.

Gene Knockout (KO) and Transgenic Animal Models (e.g., CYP ω-hydroxylase KO mice)

The use of genetically modified animal models has been critical in defining the physiological roles of the enzymes that produce this compound and its related metabolites.

CYP ω-hydroxylase Knockout (KO) Mice: While specific KO models for the enzymes that primarily produce this compound (like CYP2E1) are used to study its broader roles in conditions like liver disease, KO models for CYP4A enzymes, the primary producers of the related metabolite 20-HETE, have also provided valuable insights. medsciencegroup.commedsciencegroup.com For example, Cyp4a14 knockout mice have been shown to be resistant to hypertension and diet-induced fatty liver disease. medsciencegroup.com Studies on Cyp2e1 knockout mice have demonstrated their resistance to hepatic steatosis and fibrosis. medsciencegroup.commedsciencegroup.com These models help to dissect the often opposing roles of 19-HETE and 20-HETE in various pathologies. medsciencegroup.com

Prostacyclin (IP) Receptor Knockout Mice: To confirm that the vascular and platelet effects of this compound are mediated by the IP receptor, studies have utilized IP receptor knockout mice. plos.org In these mice, the vasorelaxant and platelet-inhibiting effects of this compound are completely abolished, providing definitive evidence for the involvement of this receptor. plos.org

siRNA-Mediated Gene Silencing for Receptor Identification

Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression, which has been pivotal in identifying the receptor for this compound. patsnap.comwikipedia.org

Identifying the IP Receptor: In MEG-01 cells, which are responsive to this compound, researchers used pools of siRNAs to systematically knock down the expression of various G-protein coupled receptors (GPCRs). plos.org By observing which siRNA pool abolished the this compound-induced cAMP increase, they successfully identified the prostacyclin (IP) receptor as the specific receptor for this compound. plos.org This approach was also used to confirm the involvement of the Gs-protein in the signaling cascade. plos.org Similar siRNA strategies have been employed to elucidate the signaling pathways of the related eicosanoid 20-HETE, for instance, by knocking down GPR75 to show its necessity for 20-HETE-mediated effects. nih.gov

Reporter Gene Assays for Receptor Activation (e.g., cAMP-sensitive bioluminescence probes)

Reporter gene assays are a common method to quantify receptor activation by measuring the expression of a reporter gene, such as luciferase, which is linked to a specific response element. thermofisher.compromega.com

cAMP-Sensitive Bioluminescence Probes: To measure the activation of the IP receptor by this compound, researchers utilize reporter systems that are sensitive to changes in intracellular cAMP levels. plos.orgresearchgate.net These systems often employ a cAMP response element (CRE) linked to a luciferase gene. researchgate.net When this compound binds to the IP receptor, it activates the Gs-protein, leading to an increase in cAMP. plos.org This, in turn, activates the CRE and drives the expression of luciferase, resulting in a measurable light signal that is proportional to the extent of receptor activation. promega.compromega.com This technique allows for the quantitative analysis of agonist potency and efficacy, as demonstrated by the concentration-dependent increase in cAMP in MEG-01 cells upon stimulation with this compound. plos.org

Pharmacological Modulators

Pharmacological modulators, such as specific enzyme inhibitors, activators, and receptor agonists and antagonists, are indispensable for dissecting the functional roles of this compound. These tools allow researchers to manipulate the pathways involved in its production and signaling, thereby revealing its specific contributions to various biological processes.

Application of Specific Enzyme Inhibitors and Activators

To understand the synthesis and metabolism of this compound, researchers employ inhibitors and activators of the cytochrome P450 (CYP) enzymes responsible for its formation.

Enzyme Inhibitors:

Indomethacin (B1671933) : A non-selective cyclooxygenase (COX) inhibitor, indomethacin has been used to determine if the vascular effects of this compound are dependent on COX pathway metabolites. Studies have shown that the vasorelaxant effect of this compound in isolated mouse mesenteric arteries and aorta is insensitive to indomethacin, indicating a direct action rather than conversion to a COX product. plos.org However, in some contexts, such as the this compound-induced reduction of perfusion pressure in isolated rabbit kidneys, the effect was abolished by indomethacin, suggesting a COX-dependent mechanism in that specific model. plos.org

N-methylsulfonyl-12,12-dibromododec-11-enamide (DDMS) : As a CYP4A inhibitor, DDMS has been used to investigate the relative contributions of different HETE isomers. In renal interlobar arteries of spontaneously hypertensive rats (SHR), DDMS decreased the levels of 20-HETE and, to a lesser extent, 19-HETE. nih.gov

Diethyl dithiocarbamate (B8719985) (DETC) : This compound is an inhibitor of CYP2E1. In studies on renal interlobar arteries, DETC was shown to decrease the levels of 19-HETE and 18-HETE without significantly affecting 20-HETE levels. ahajournals.org This helps to isolate the effects of CYP2E1-derived eicosanoids. ahajournals.org

Enzyme Activators/Inducers:

Phenobarbital (PB) and Pregnenolone 16α-carbonitrile (PCN) : These compounds are known activators of the nuclear receptors CAR (Constitutive Active/Androstane Receptor) and PXR (Pregnane X Receptor), respectively. They have been found to induce the expression of CYP2C55, an enzyme that selectively produces 19-HETE in mouse liver and kidney. nih.gov The use of these inducers helps to study the downstream effects of increased 19-HETE production. nih.gov

Use of Receptor Agonists and Antagonists in Experimental Settings

The identification of the prostacyclin (IP) receptor as a target for this compound has been a significant advancement, largely achieved through the use of specific receptor agonists and antagonists. nih.gov

Receptor Agonists:

This compound : This compound itself is a full orthosteric agonist of the IP receptor, with an EC₅₀ value of 567 nM. medchemexpress.com Its application in experimental settings has demonstrated its ability to induce cAMP accumulation and relax pre-contracted blood vessels. plos.orgnih.gov

Cicaprost (B119636) : A stable prostacyclin analogue and a potent IP receptor agonist, cicaprost is often used as a positive control in experiments studying this compound. It has been shown to mimic the vasorelaxant effects of this compound in mouse mesenteric arteries and thoracic aorta. plos.orgresearchgate.net

Iloprost (B1671730) : Another prostacyclin analogue, radiolabeled ³H-iloprost has been used in competition binding assays to determine the binding affinity of this compound to the IP receptor. medchemexpress.com

Receptor Antagonists:

While specific IP receptor antagonists are used to confirm the actions of this compound, much of the research has focused on its role as an antagonist to the actions of 20-HETE. physiology.org In this context, this compound itself can act as a functional antagonist.

This compound as a 20-HETE Antagonist : In rat renal interlobular arteries, this compound was found to have no direct vasoconstrictor effect on its own but effectively blocked the vasoconstrictor response to 20-HETE. physiology.orgphysiology.org This antagonistic relationship is crucial in understanding the balance of vascular tone.

Analogues of 19(R)-HETE : While the focus is on this compound, it is noteworthy that analogues of its stereoisomer, 19(R)-HETE, have been developed as blockers of the 20-HETE receptor, GPR75. researchgate.net For instance, sodium (19(R)-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycinate (19(R)-HEDGE) has demonstrated potent inhibitory action. researchgate.net

Ex Vivo Organ and Tissue Perfusion Models

Ex vivo models are critical for studying the direct physiological effects of this compound on specific tissues and organs in an isolated and controlled environment, free from systemic influences.

Microperfusion Techniques (e.g., rabbit proximal straight tubule)

In vitro microperfusion of isolated nephron segments is a powerful technique to examine the direct effects of substances on renal tubular transport.

Rabbit Proximal Straight Tubule : Studies using this model have demonstrated that this compound stimulates volume transport (fluid reabsorption). karger.comoup.com This is in direct contrast to 20-HETE, which inhibits transport in the same preparation. karger.comoup.com These findings suggest that this compound may play a role in regulating sodium balance and renal function by directly acting on the proximal tubule. karger.comoup.com The stimulatory effect of this compound on transport in this segment may be due to its ability to antagonize the inhibitory action of endogenously produced 20-HETE. oup.com

Isolated Vessel Preparations (e.g., mouse mesenteric artery, thoracic aorta, renal interlobular arteries)

The use of isolated blood vessel preparations in wire myograph systems allows for the precise measurement of vascular tension and the characterization of the vasoactive properties of compounds like this compound. hku.hkjove.com

Mouse Mesenteric Artery and Thoracic Aorta : Isometric tension recordings from these vessels have shown that this compound induces potent vasorelaxation in segments pre-contracted with phenylephrine. plos.orgnih.gov This effect was observed to be independent of COX inhibition but was absent in vessels from mice lacking the IP receptor, confirming the receptor's role in mediating this relaxation. plos.orgnih.gov

Rat Renal Interlobular Arteries : These small resistance arteries have been used to study the effects of various HETE isomers on vascular tone. physiology.org In this model, this compound did not cause vasoconstriction but acted as an antagonist to the constrictor effects of 20-HETE. physiology.orgphysiology.org This highlights the differential roles of HETE isomers in regulating renal vascular resistance.

Future Directions and Research Perspectives on 19 S Hete

Elucidating Contradictory Mechanistic Findings Regarding Stereoisomers

A significant challenge in understanding the biological role of 19-HETE lies in the distinct and sometimes opposing actions of its stereoisomers, 19(S)-HETE and 19(R)-HETE. While both are produced from arachidonic acid, their stereospecific configurations lead to different biological activities. For instance, this compound preferentially protects against angiotensin II-induced cardiac hypertrophy compared to its R-enantiomer. frontiersin.org Further research is required to unravel the precise molecular mechanisms that underpin these stereospecific effects. It has been shown that this compound, but not 19(R)-HETE, can activate the prostacyclin (IP) receptor, providing a clear mechanistic basis for some of its unique actions, such as vasorelaxation and platelet inhibition. medsciencegroup.com In contrast, 19(R)-HETE has been reported to inhibit the actions of the vasoconstrictor 20-HETE on vascular endothelial cells, a function not attributed to the 19(S) isomer. wikipedia.org This functional antagonism suggests the isomers interact with different downstream targets. Future studies must focus on identifying the full range of receptors and signaling proteins that each stereoisomer interacts with to build a complete picture of their individual and combined roles.

Table 1: Comparative Biological Activities of 19-HETE Stereoisomers

| Biological Activity | This compound | 19(R)-HETE | Reference |

|---|---|---|---|

| Renal Vasodilation | Potent Vasodilator | Potent Vasodilator | caymanchem.com |

| Renal Na+/K+-ATPase Stimulation | Stimulatory | No reported effect | caymanchem.comcdnsciencepub.com |

| Cardioprotection (vs. Ang II) | Strongly Protective | Protective, but less potent than (S) isomer | frontiersin.org |

| Prostacyclin (IP) Receptor Activation | Agonist | No reported activity | medsciencegroup.commedsciencegroup.com |

| Antagonism of 20-HETE | No reported direct antagonism | Antagonizes 20-HETE-mediated effects | wikipedia.orgcdnsciencepub.com |

Comprehensive Investigation of Tissue-Specific Regulation of this compound Biosynthesis

The production of this compound is not uniform throughout the body; it is tightly regulated in a tissue- and cell-specific manner, primarily dependent on the expression and activity of various cytochrome P450 (CYP) enzymes. The alcohol-inducible CYP2E1 is a major producer of 19-HETE, yielding a mixture of approximately 70% this compound and 30% 19(R)-HETE. caymanchem.comnih.gov Other enzymes, including members of the CYP4A and CYP4F families, can also produce 19-HETE, although they are often more associated with the production of 20-HETE. frontiersin.orgfrontiersin.orgnih.gov

Future research must comprehensively map the expression of these enzymes across different tissues and cell types to understand the localized regulation of this compound synthesis. Studies have already revealed significant sex- and organ-specific differences in HETE formation. For example, in rats, this compound was found to be more abundant than 19(R)-HETE in all organs studied except for the kidney. cdnsciencepub.comresearchgate.net Understanding the hormonal and genetic factors that drive these differences is crucial. For instance, investigating how physiological states like pregnancy or pathological conditions such as hypertension alter the expression of 19-HETE-synthesizing enzymes in specific renal and vascular tissues will provide insight into its role in these processes. ahajournals.org

Table 2: Key Cytochrome P450 Enzymes in 19-HETE Biosynthesis

| Enzyme | Primary Location(s) | Key Characteristics | Reference |

|---|---|---|---|

| CYP2E1 | Liver, Kidney | Major producer of 19-HETE, inducible by ethanol. Produces ~70% 19(S) and 30% 19(R) isomers. | medsciencegroup.comnih.govfrontiersin.org |

| CYP4A11 | Liver, Kidney | Primarily produces 20-HETE, but also generates 19-HETE. The ratio of 20-HETE to 19-HETE is approximately 4.7:1. | nih.gov |

| CYP4F2 | Liver, Kidney, Leukocytes | Primarily a 20-HETE synthase but also contributes to 19-HETE formation. | frontiersin.orgnih.gov |

| CYP2C19 | Liver | Contributes to 19-HETE synthesis in humans. | frontiersin.org |

Advanced Approaches for Quantifying and Tracking this compound in Complex Biological Systems

Accurate quantification and spatial localization of this compound are paramount for understanding its function. Current gold-standard methods rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for sensitive and specific detection of various HETE enantiomers in biological fluids and tissue homogenates. cdnsciencepub.comscholaris.caahajournals.org Chiral chromatography columns are essential in these methods to separate the 19(S) and 19(R) stereoisomers, which is critical given their distinct biological activities. scholaris.ca

A significant leap forward in this area involves the use of mass spectrometry imaging (MSI). chemrxiv.orgacs.org Techniques like desorption electrospray ionization (DESI)-MSI enable the spatial mapping of oxylipins directly from tissue sections. chemrxiv.orgacs.org This approach moves beyond simple quantification in homogenized samples to reveal the precise anatomical or even cellular location of this compound synthesis and accumulation. Future work should focus on refining MSI methods to improve sensitivity and spatial resolution, allowing for the tracking of this compound within specific microenvironments, such as the renal glomerulus or distinct regions of a tumor, providing unprecedented insight into its localized signaling roles.

Exploration of this compound as a Novel Signaling Molecule in Emerging Disease Areas

While the cardiovascular and renal effects of this compound are the most studied, its role in other pathologies is an exciting and underexplored frontier. Emerging evidence points to a significant role in liver disease and fibrosis. medsciencegroup.commedsciencegroup.com In the context of Metabolic Dysfunction-associated Steatotic Liver Disease (MASLD), 19-HETE appears to play a protective role, antagonizing the pro-fibrotic effects of 20-HETE. medsciencegroup.com Its ability to activate the prostacyclin (IP) receptor is thought to mediate anti-fibrotic effects. medsciencegroup.com

Another emerging area is its involvement in host-pathogen interactions. The bacterium Pseudomonas aeruginosa, a major pathogen in cystic fibrosis, can produce 19-HETE, which may modulate the host's immune and vascular responses to facilitate chronic infection. mdpi.com Furthermore, metabolomics studies in pulmonary fibrosis models have identified this compound as a dysregulated metabolite, suggesting its involvement in the pathology of lung fibrosis. oup.com Future research should investigate the therapeutic potential of modulating this compound signaling in these contexts, for example, by using its analogs to combat liver fibrosis or by targeting its pathways to disrupt bacterial colonization. Its potential role in cancer and neuroinflammation also warrants further investigation. ontosight.airesearchgate.net

Development of Highly Selective Pharmacological Tools Targeting this compound Pathways

The discovery that this compound acts as an endogenous agonist of the prostacyclin (IP) receptor was a major breakthrough, providing a clear molecular target for its vasodilatory and anti-platelet effects. medsciencegroup.commedsciencegroup.com This finding opens the door to the development of highly selective pharmacological tools to modulate its signaling pathway. Current research can leverage existing IP receptor agonists (e.g., cicaprost (B119636), iloprost) and antagonists to probe the function of the this compound/IP receptor axis in various physiological and pathological models.

A key future direction is the development of biased agonists for the IP receptor. These would be molecules that preferentially activate the specific downstream signaling cascades initiated by this compound, which may differ from those initiated by prostacyclin. This could lead to more targeted therapeutic effects with fewer side effects. Additionally, there is a need for highly selective inhibitors of the enzymes responsible for this compound synthesis, particularly CYP2E1. While some broad-spectrum CYP inhibitors exist, a selective inhibitor would be an invaluable tool to isolate the specific contributions of endogenously produced this compound.

Systems Biology Approaches to Map this compound Interactomes and Lipidomics Profiles

A systems biology approach is necessary to fully comprehend the role of this compound within the complex network of biological signaling. This begins with comprehensive lipidomics profiling. Using advanced LC-MS/MS platforms, researchers can quantify not only this compound but also its precursor (arachidonic acid), its stereoisomer, related metabolites (like 20-HETE and EETs), and downstream signaling lipids across different experimental conditions. oup.com This allows for the identification of entire metabolic signatures and pathways associated with this compound dysregulation.

Mapping the this compound "interactome" is the next critical step. This goes beyond its primary interaction with the IP receptor. A key interaction is its functional antagonism of the 20-HETE signaling pathway. medsciencegroup.commedsciencegroup.comnih.gov Systems-level analysis can map how this compound signaling through the IP receptor integrates with and modulates other pathways, such as those activated by growth factors or inflammatory cytokines. By integrating lipidomics data with proteomics and transcriptomics, researchers can construct detailed network models to predict how perturbations in this compound levels will impact cellular function, leading to a more holistic understanding of its role in health and disease.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 19(S)-Hete in biological samples, and how can researchers ensure reproducibility?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution for precise quantification. Validate assays per ICH guidelines, including calibration curves (linearity: R² ≥0.99), intra-/inter-day precision (<15% CV), and recovery rates (80–120%). Report subsampling protocols, including homogenization steps and storage conditions (e.g., -80°C under nitrogen) to prevent oxidation .

Q. How should researchers design in vitro experiments to assess the anti-inflammatory effects of this compound?

- Methodological Answer :

- Cell Models : Use primary macrophages (e.g., murine bone marrow-derived) to mimic physiological responses.

- Dose-Response : Test 1 nM–10 µM concentrations, with vehicle controls (e.g., DMSO ≤0.1%).

- Endpoints : Measure prostaglandin E2 (PGE2) via ELISA and NF-κB activation via luciferase reporter assays. Include triplicate technical replicates and three biological replicates to account for variability .

Q. What are the critical parameters for synthesizing this compound with high enantiomeric purity?

- Methodological Answer :

- Synthesis Route : Opt for enzymatic oxidation of arachidonic acid using recombinant cytochrome P450 enzymes.

- Purity Assessment : Validate via chiral HPLC (e.g., Chiralpak AD-H column) and nuclear magnetic resonance (NMR) for stereochemical confirmation. Report retention times, peak symmetry, and enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pro- vs. anti-inflammatory roles across studies?

- Methodological Answer : Conduct sensitivity analyses to identify confounding variables:

- Experimental Variables : Cell type (e.g., primary vs. immortalized), incubation time (acute vs. chronic exposure).

- Data Harmonization : Apply meta-regression to pooled data from public repositories (e.g., GEO Datasets) to adjust for batch effects. Pre-register analysis plans to mitigate hypothesis-snooping bias .

- Example Data Table :

| Study | Cell Type | Concentration | Effect | Adjusted OR (95% CI) |

|---|---|---|---|---|

| A | THP-1 | 100 nM | Pro | 1.45 (1.2–1.7) |

| B | BMDM | 10 nM | Anti | 0.67 (0.5–0.9) |

Q. What statistical approaches are recommended for integrating multi-omics data in mechanistic studies of this compound?

- Methodological Answer :

- Pathway Analysis : Use weighted gene co-expression network analysis (WGCNA) to link transcriptomics data with lipidomics profiles.

- Validation : Apply Bayesian hierarchical models to prioritize pathways (e.g., COX-2/PGE2) with posterior probability >0.95. Pre-specify false discovery rate (FDR) correction (e.g., Benjamini-Hochberg, α=0.05) .

Q. How can researchers ensure transparency in real-world evidence (RWE) studies evaluating this compound’s therapeutic potential?

- Methodological Answer : Adopt HETE (Hypothesis Evaluation Testing and Enhancement) criteria:

- Pre-Registration : Document hypotheses, data sources (e.g., EHRs, biobanks), and confounder adjustment methods (e.g., propensity score matching) in public registries (e.g., ClinicalTrials.gov ).

- Bias Mitigation : Disclose all pre-looks at data feasibility and attrition rates to avoid selective reporting .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|